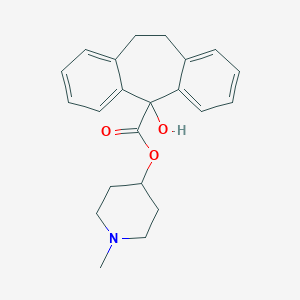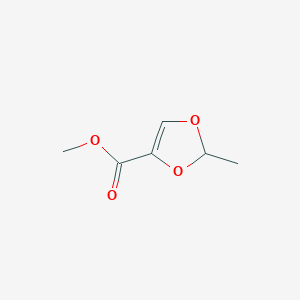
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Functional Group Modification: Introduction of the carbamoyl group and the m-methoxyphenyl group can be done through nucleophilic substitution or addition reactions.
Propyl Group Addition: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the azetidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
3-Phenylazetidine: Similar structure but lacks the carbamoyl and methoxy groups.
1-Propylazetidine: Similar structure but lacks the carbamoyl and phenyl groups.
Uniqueness
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: is unique due to the presence of the carbamoyl, m-methoxyphenyl, and propyl groups, which may confer distinct chemical and biological properties compared to other azetidine derivatives.
Propriétés
Numéro CAS |
19832-50-9 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-14(9-16(10-14)13(15)17)11-5-4-6-12(8-11)18-2/h4-6,8H,3,7,9-10H2,1-2H3,(H2,15,17) |
Clé InChI |
FNHLPBGAHMPTRT-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
SMILES canonique |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Key on ui other cas no. |
19832-50-9 |
Synonymes |
3-(m-Methoxyphenyl)-3-propyl-1-carbamoylazetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
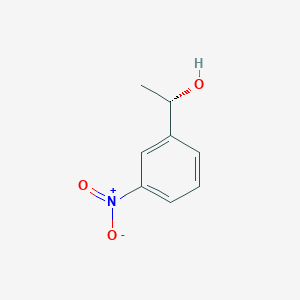
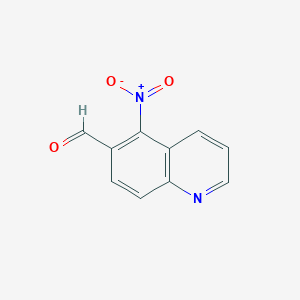
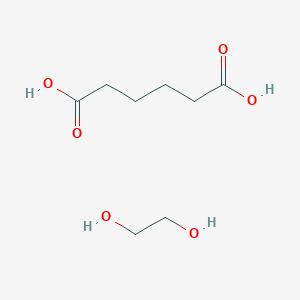
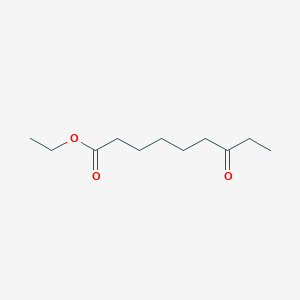
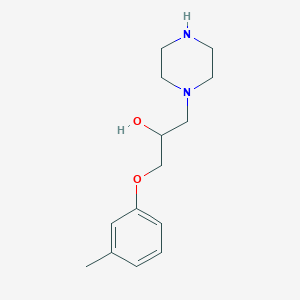
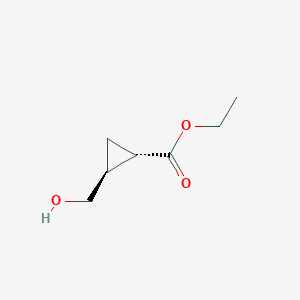
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
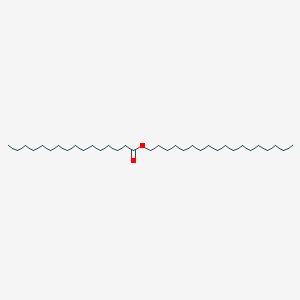
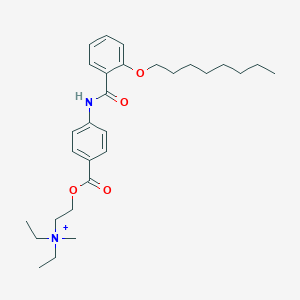
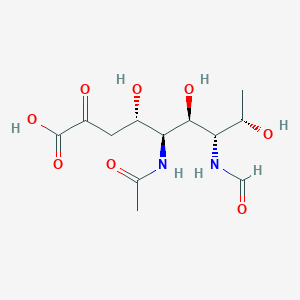
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
